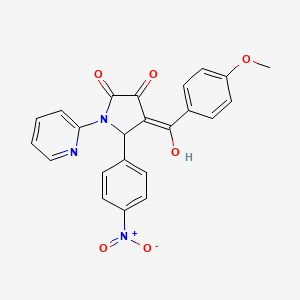
1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, commonly known as EPSP, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the biosynthesis of aromatic amino acids in plants and bacteria. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
The mechanism of action of EPSP involves the inhibition of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, which is a key enzyme in the biosynthesis of aromatic amino acids. 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole catalyzes the conversion of shikimate-3-phosphate and phosphoenolpyruvate to 5-enolpyruvylshikimate-3-phosphate (EPSP), which is then converted to aromatic amino acids. EPSP binds to the active site of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole and inhibits its activity, thereby blocking the biosynthesis of aromatic amino acids.
Biochemical and Physiological Effects:
EPSP has been shown to have a range of biochemical and physiological effects. In plants, EPSP inhibition leads to the accumulation of shikimate and other metabolites, which can affect the growth and development of the plant. In bacteria, EPSP inhibition can lead to the accumulation of EPSP and other metabolites, which can affect cell growth and survival. EPSP has also been shown to have anti-inflammatory and anti-tumor properties in animal models.
実験室実験の利点と制限
EPSP has several advantages as a tool for scientific research. It is a potent and specific inhibitor of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, which makes it a valuable tool for studying the biosynthesis of aromatic amino acids. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, EPSP has some limitations as well. It is toxic to some organisms and can affect the growth and development of plants and bacteria. It is also not effective against all 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole enzymes, which limits its use in some applications.
将来の方向性
EPSP has potential applications in various fields of research, including agriculture, microbiology, and biochemistry. Future research could focus on developing new EPSP inhibitors with improved specificity and potency. EPSP could also be used as a tool to study the biosynthesis of aromatic amino acids in other organisms, such as fungi and algae. Additionally, EPSP could be explored as a potential therapeutic agent for the treatment of inflammatory and neoplastic diseases in humans.
合成法
The synthesis of EPSP involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain the final product. The synthesis process is relatively simple and can be carried out on a large scale.
科学的研究の応用
EPSP has been widely used in scientific research as a tool to study the biosynthesis of aromatic amino acids in plants and bacteria. It is a potent inhibitor of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, which is a key enzyme in this pathway. By inhibiting 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, EPSP can block the biosynthesis of aromatic amino acids and thus affect the growth and development of plants and bacteria. This property has been exploited in various fields of research, including agriculture, microbiology, and biochemistry.
特性
IUPAC Name |
1-ethyl-4-pyrrolidin-1-ylsulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-2-11-8-9(7-10-11)15(13,14)12-5-3-4-6-12/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMRAHPLWMQIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826579 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{5-[2-(trifluoromethyl)benzoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5292712.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5292716.png)
![1-(4-chloro-1-methyl-1H-indazol-3-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5292725.png)
![2-{2-[2-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-imidazol-1-yl]propyl}pyrazine](/img/structure/B5292739.png)
![4'-amino-1-methyl-6'-[(2-methylphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B5292747.png)
![4-(4-methyl-1-piperazinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5292754.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5292758.png)
![1-(2-chlorophenyl)-2-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethanol](/img/structure/B5292770.png)
![2-methoxy-N-{3-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}acetamide](/img/structure/B5292783.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(piperidin-4-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5292792.png)
![6-[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidin-4-amine](/img/structure/B5292802.png)
![4-({[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}methyl)-4-azepanol hydrochloride](/img/structure/B5292808.png)